molecular formula C9H6N2O3S B1301281 4-Nitrophenacyl thiocyanate CAS No. 6097-21-8

4-Nitrophenacyl thiocyanate

Cat. No.: B1301281
CAS No.: 6097-21-8
M. Wt: 222.22 g/mol
InChI Key: YDZIDXSUWKPPNJ-UHFFFAOYSA-N
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Description

4-Nitrophenacyl thiocyanate is an organic compound with the molecular formula C9H6N2O3S and a molecular weight of 222.22 g/mol . It is characterized by the presence of a nitro group (NO2) attached to a phenyl ring, an oxoethyl group, and a thiocyanate group (SCN). This compound is used primarily in research and development settings due to its unique chemical properties.

Preparation Methods

4-Nitrophenacyl thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of sodium thiocyanate with 2-bromo-4’-nitroacetophenone in acetonitrile at 45°C for 3 hours . This method yields a high purity product and is often used in laboratory settings. Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

4-Nitrophenacyl thiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-nitrophenacyl thiocyanate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the resuscitation promoting factor B protein in mycobacteria, which is involved in the reactivation of dormant bacterial cells . This inhibition occurs through the binding of the compound to the active site of the protein, preventing its enzymatic activity and thereby inhibiting bacterial growth.

Comparison with Similar Compounds

4-Nitrophenacyl thiocyanate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the nitro and thiocyanate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZIDXSUWKPPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365799
Record name 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6097-21-8
Record name 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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